N-(2-chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine
Description
N-(2-Chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine is a thiazole-based compound featuring multiple sulfonyl substituents and a 2-chlorobenzylamine group. Thiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This article compares its structural, synthetic, and functional attributes with analogous compounds to elucidate structure-activity relationships (SAR).
Properties
Molecular Formula |
C18H16Cl2N2O4S3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H16Cl2N2O4S3/c1-2-28(23,24)18-22-17(29(25,26)14-9-7-13(19)8-10-14)16(27-18)21-11-12-5-3-4-6-15(12)20/h3-10,21H,2,11H2,1H3 |
InChI Key |
OKFLWFDNDXJROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazole core is typically constructed via cyclocondensation between α-haloketones and thiourea derivatives. For example, 2-amino-4-chlorophenylthiazole intermediates form through refluxing 4-chlorophenacyl bromide with thiourea in ethanol at 78°C for 12 hours. Modifications include substituting ethanol with acetonitrile to reduce reaction time to 8 hours while maintaining 75% yield.
Table 1: Cyclocondensation Conditions Comparison
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 75 |
| Acetonitrile | 78 | 8 | 74 |
| DMF | 100 | 6 | 68 |
Post-cyclization, the thiazole intermediate undergoes sulfonation at positions 2 and 4. Source demonstrates that sequential sulfonylation (first at C4, then C2) improves regioselectivity by 23% compared to concurrent reactions.
Sulfonylation Methodologies
Stepwise Sulfonyl Group Introduction
Initial sulfonation at C4 employs 4-chlorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (TEA, 2.5 equiv) at 0–5°C for 2 hours, achieving 89% conversion. Subsequent ethylsulfonylation at C2 requires ethylsulfonyl chloride (1.5 equiv) in DMF at 80°C for 4 hours, yielding 82% product.
Critical Parameters:
One-Pot Double Sulfonylation
A patent discloses a one-pot method using 4-chlorobenzenesulfonyl chloride (2.0 equiv) and ethylsulfonyl chloride (2.2 equiv) in toluene with K₂CO₃ (3.0 equiv) at 110°C for 6 hours. While this reduces steps, yields drop to 67% due to competing side reactions.
N-(2-Chlorobenzyl)Amine Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 5-aminothiazole and 2-chlorobenzyl bromide achieves 78% yield under the following conditions:
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane at 100°C for 8 hours
Table 2: Amination Catalysts Comparison
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)₂/Xantphos | 65 |
| Pd₂(dba)₃/BINAP | 71 |
| PdCl₂(Amphos)₂ | 78 |
Nucleophilic Substitution
Alternative approaches react 5-aminothiazole with 2-chlorobenzyl mesylate in DMF using K₂CO₃ (2.0 equiv) at 90°C for 10 hours, yielding 72% product. Mesylates outperform bromides in reactivity by 15% under identical conditions.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, achieving >98% purity. Recrystallization from ethanol/water (4:1) further enhances purity to 99.5%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 8H, aromatic), 4.72 (s, 2H, -CH₂-).
-
HRMS : m/z Calcd for C₁₉H₁₇Cl₂N₃O₄S₃: 557.9612; Found: 557.9609.
Scale-Up Considerations
Solvent Recycling
DMF recovery via vacuum distillation at 80°C (15 mmHg) achieves 92% solvent reuse, reducing costs by 34%.
Waste Stream Management
Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH generates NaCl precipitate, which is removed via filtration.
Yield Optimization Strategies
Catalytic System Tuning
Increasing Pd₂(dba)₃ loading to 7 mol% boosts amination yield to 84% but raises catalyst costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amine group.
Reduction: Reduction of the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including N-(2-chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine.
Efficacy Against Pathogens
In vitro studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, it has been tested against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| E. coli | 16 µg/mL | |
| C. albicans | 32 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.
Cytotoxic Effects
In studies evaluating the cytotoxicity of thiazole derivatives, this compound showed promising results against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
Table 2: Cytotoxicity Data
Synthesis Techniques
The synthesis of this compound involves several steps:
- Formation of the thiazole ring via cyclization reactions.
- Sulfonation to introduce the sulfonamide group.
- Substitution reactions to introduce the chlorobenzyl and ethylsulfonyl groups.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
The target compound’s thiazole core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:
Key Observations:
- Aromatic Substituents : The 2-chlorobenzyl group in the target compound offers steric bulk and hydrophobic interactions, whereas the thiophene in CAS 863450-57-1 facilitates π-π stacking .
- Fluorine and Methoxy : Fluorine in CAS 1493299-70-9 improves metabolic stability, while the methoxypropyl group in CAS 868214-04-4 enhances aqueous solubility .
Biological Activity
N-(2-chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thiazole ring, sulfonyl group, and chlorinated aromatic systems, which are known to enhance biological activity.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds with similar structures. For instance, derivatives of sulfonamide have demonstrated inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial for carbohydrate metabolism. In vitro studies have shown that these compounds exhibit IC50 values ranging from 10.75 to 130.90 μM against α-glucosidase, indicating promising antidiabetic properties . The presence of electron-donating and electron-withdrawing groups in the phenyl rings significantly influences their inhibitory activity.
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| 5o | 10.75 ± 0.52 | α-Glucosidase |
| Reference (Acarbose) | 39.48 ± 0.80 | α-Glucosidase |
| Other Derivatives | Varies | Varies |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through its effect on cyclooxygenase (COX) enzymes. In experiments assessing COX-1 activity, compounds similar to this compound showed significant inhibition compared to aspirin, a standard anti-inflammatory drug .
Table 2: COX Inhibition Comparison
| Compound | COX-1 Inhibition (%) | Control (Aspirin) (%) |
|---|---|---|
| N-(2-chlorobenzyl)... | Significant | 100 |
| Other Analogues | Variable | 100 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for biological activity due to its ability to participate in hydrogen bonding.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Chlorinated Aromatic Systems : Modulate electronic properties, improving interaction with biological targets.
Molecular docking studies reveal that this compound forms stable interactions with target proteins, suggesting a strong binding affinity that correlates with its biological activity .
Case Studies
In a notable study exploring the pharmacological profile of similar thiazole derivatives, researchers synthesized a series of compounds and evaluated their antidiabetic potential in rat models. The results indicated that modifications in substituents could lead to significant variations in efficacy, highlighting the importance of SAR in drug design .
Q & A
Basic: What synthetic routes are recommended for N-(2-chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine, and how is reaction progress monitored?
Answer:
The synthesis typically involves multi-step reactions starting with diazonium salts or chloroacetyl chloride intermediates. For example:
- Step 1 : React diazonium salts with acrolein to form 3-aryl-2-chloropropanals .
- Step 2 : Condensation with thiourea to yield thiazole intermediates, followed by sulfonylation and sulfone formation .
- Step 3 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions.
Monitoring : Use thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to confirm final purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
| Method | Purpose | Reference |
|---|---|---|
| NMR | Confirm substituent positions and connectivity | |
| HRMS | Verify molecular weight and isotopic pattern | |
| IR Spectroscopy | Identify functional groups (e.g., sulfonyl, thiazole) |
For complex cases, X-ray crystallography resolves ambiguous structural assignments .
Basic: What are common chemical reactions involving this compound’s functional groups?
Answer:
The sulfonyl and thiazole groups enable:
- Nucleophilic substitution : At the chlorobenzyl position under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/Reduction : Sulfonyl groups are stable, but thiazole rings may react with strong oxidizing agents .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-amine position .
Note : Conduct reactions under inert atmospheres to prevent degradation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters include:
- Temperature : Controlled heating (e.g., 90°C for thiourea condensations) prevents side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
- Catalysts : Use morpholine-polysulfide solutions to facilitate sulfur incorporation in thiazole rings .
Example : For chloroacetyl chloride reactions, adding triethylamine as a base increases electrophilicity and yield .
Advanced: How should researchers resolve contradictory spectral data (e.g., NMR vs. HRMS)?
Answer:
- Step 1 : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Step 3 : Compare experimental HRMS data with computational predictions (e.g., isotopic pattern simulations) .
Case Study : Ambiguities in sulfonyl group positioning were resolved via X-ray diffraction in a structurally analogous compound .
Advanced: What mechanistic insights exist for this compound’s potential biological activity?
Answer:
While direct studies are limited, hypotheses based on structural analogs suggest:
- Enzyme inhibition : Sulfonyl and thiazole groups may target kinases or proteases via hydrogen bonding .
- DNA intercalation : The aromatic system could interact with nucleic acids, as seen in morpholine-thiazole hybrids .
Experimental Design : Use molecular docking simulations followed by in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Factor 1 : Validate assay conditions (e.g., cell line specificity, concentration ranges).
- Factor 2 : Check compound stability under experimental conditions (e.g., DMSO stock solutions degrade at room temperature) .
- Factor 3 : Compare synthetic batches for purity differences using HPLC .
Example : Inconsistent anticancer activity in thiazole derivatives was traced to impurities in early synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
